5-[2-(Benzyloxy)phenyl]indoline

Synthetic Chemistry Process Chemistry Bazedoxifene Intermediate

Bazedoxifene process development demands exact regiochemistry that generic indolines cannot fulfill. 5-[2-(Benzyloxy)phenyl]indoline (CAS 92818-36-5) eliminates this risk as the validated key intermediate in the commercial Bazedoxifene acetate route. - Documented 93-95% yield using ZnCl₂/acetic acid, enabling reproducible scale-up against patent benchmarks. - ≥97% purity with the precise 5-benzyloxy substitution essential for downstream cross-coupling and deprotection steps. - Available from stock in standard research quantities (100 mg, 1 g) with bulk custom synthesis on request.

Molecular Formula C21H19NO
Molecular Weight 301.4 g/mol
Cat. No. B13922896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(Benzyloxy)phenyl]indoline
Molecular FormulaC21H19NO
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=C(C=C2)C3=CC=CC=C3OCC4=CC=CC=C4
InChIInChI=1S/C21H19NO/c1-2-6-16(7-3-1)15-23-21-9-5-4-8-19(21)17-10-11-20-18(14-17)12-13-22-20/h1-11,14,22H,12-13,15H2
InChIKeyJNGSUJKFCLEHKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[2-(Benzyloxy)phenyl]indoline: Validated Bazedoxifene Intermediate


5-[2-(Benzyloxy)phenyl]indoline (CAS 92818-36-5) is a synthetic indoline derivative featuring a benzyloxy group attached to a phenyl ring at the 5-position of the indoline scaffold . Its primary established application is as a key advanced intermediate in the synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of postmenopausal osteoporosis [1]. The benzyloxy moiety serves as a protecting group for phenol functionalities, which are deprotected in the final synthetic stages . This compound's value proposition is anchored in its validated role within a commercial pharmaceutical manufacturing process.

Identity Validated Bazedoxifene intermediate
Workflow Patented benzyloxy-protected indoline route
Procurement context Pharmaceutical intermediate supply

5-[2-(Benzyloxy)phenyl]indoline: Why Substitution Fails


Generic substitution of 5-[2-(Benzyloxy)phenyl]indoline with structurally similar indolines or indoles is not feasible for the established Bazedoxifene synthetic route due to critical differences in substitution pattern and reactivity. The 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole intermediate, a close analog, contains a specific 2-(4-benzyloxyphenyl) and 3-methyl substitution that is essential for the subsequent steps in constructing the Bazedoxifene core [1]. The precise regiochemistry of the benzyloxy group on the indoline ring is non-negotiable for the required cross-coupling and deprotection sequences [2]. Using a different analog, such as a 4-benzyloxyindoline or an indole variant, would lead to a completely different reactivity profile, resulting in a failed synthesis or an incorrect final product. The validated industrial process relies on the exact chemical behavior of this specific intermediate, making any generic alternative a significant source of risk and inefficiency.

Attribute
This intermediate
Analog candidates
Regiochemistry
5-benzyloxy on indoline
4-benzyloxy or indole variants shift reactivity
Protecting group
Benzyloxy for phenol deprotection
Altered protecting groups fail the deprotection sequence
Reactivity profile
Validated cross-coupling & deprotection
Different profile leads to synthesis failure or wrong product

5-[2-(Benzyloxy)phenyl]indoline: Yield and Purity Evidence


Yield Advantage Over Indole Cores

The synthesis of 5-[2-(Benzyloxy)phenyl]indoline, a direct precursor to the bazedoxifene intermediate, can be achieved with a high yield of 93-95% using a ZnCl2/acetic acid catalyst system . This is a quantifiable improvement over related syntheses. For example, the synthesis of a closely related 5-benzyloxyindole derivative using a different methodology (imine formation) is reported to yield only 60-64% [1]. This ~30% increase in yield directly translates to improved process efficiency and reduced cost of goods for downstream applications.

Yield Advantage
Head-to-head
93–95% vs 60–64%
Supports process efficiency evaluation
Conditions: ZnCl2/AcOH system vs imine formation
Synthetic Chemistry Process Chemistry Bazedoxifene Intermediate

Purity for Downstream Pharmaceutical Use

Commercially available 5-[2-(Benzyloxy)phenyl]indoline is supplied with a high purity specification of >99%, as confirmed by NMR (absence of C7 proton signal) . This level of purity is critical for the subsequent Bazedoxifene synthesis step. In contrast, lower-purity generic indoline derivatives (typically >97% or unspecified) can introduce impurities that interfere with the sensitive palladium-catalyzed cross-coupling or deprotection steps, leading to reduced yield of the final active pharmaceutical ingredient (API) and potential out-of-specification batches [1].

Purity
Class-level
>99%
Supports intermediate quality consistency
Impurity carryover risk review
Quality Control Pharmaceutical Intermediate Purity Analysis

Commercial Validation as Bazedoxifene Intermediate

5-[2-(Benzyloxy)phenyl]indoline is explicitly cited in multiple patents as the preferred starting material for synthesizing the advanced intermediate 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, a direct precursor to Bazedoxifene acetate [1][2]. This is a unique and commercially validated application not shared by the vast majority of other indoline or benzyloxyphenyl derivatives. While compounds like 5-[3-(Benzyloxy)phenyl]indoline may have exploratory uses in medicinal chemistry, they lack this direct, patented link to a marketed drug substance.

Commercial validation
Reported
Explicitly claimed vs No validation
Aligns with patented synthesis route
Regioisomer substitution may deviate from validated process
Drug Manufacturing SERM Bazedoxifene

5-[2-(Benzyloxy)phenyl]indoline Application Scenarios


Bazedoxifene Acetate API Manufacturing

This is the primary and most critical application scenario. 5-[2-(Benzyloxy)phenyl]indoline is the designated starting point for synthesizing 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, which is subsequently converted to Bazedoxifene acetate. The high yields (93-95%) and purity (>99%) documented for this compound are essential for maintaining the economic viability and quality standards of the commercial manufacturing process. Using any other regioisomer or a lower-purity analog would invalidate the process and introduce significant regulatory hurdles [1].

SERM Derivative Scaffold for Research

For research groups focused on developing next-generation SERMs or exploring structure-activity relationships (SAR) around the indoline core, 5-[2-(Benzyloxy)phenyl]indoline serves as a robust and well-characterized starting point. Its established synthetic route and role in Bazedoxifene synthesis provide a reliable baseline. Researchers can leverage this compound to design novel analogs by modifying the indoline nitrogen or the benzyl-protected phenol, confident that the core structure is synthetically accessible and has proven biological relevance [2].

Process Chemistry Optimization

This compound is ideal for process chemistry labs aiming to improve upon existing Bazedoxifene manufacturing routes. The documented 93-95% yield using a ZnCl2/acetic acid system provides a benchmark against which novel catalytic methods (e.g., palladium-catalyzed C-H amination) can be measured. Researchers can use this compound to validate new, more sustainable, or cost-effective synthetic pathways to the same key intermediate, with the existing patent literature serving as a direct comparator for yield and purity metrics .

Application
Selection Property
Validation Focus
Bazedoxifene acetate manufacturing
Patent-route alignment
Yield and purity benchmarks
SERM scaffold research
Core indoline with protected phenol
Synthetic accessibility and SAR relevance
Process chemistry optimization
Established yield benchmark
Comparison to novel catalytic methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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